Zolpidic acid

Description

Properties

IUPAC Name |

2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-11-3-6-13(7-4-11)17-14(9-16(20)21)19-10-12(2)5-8-15(19)18-17/h3-8,10H,9H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGHLTNIQXXXNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465541 | |

| Record name | [6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189005-44-5 | |

| Record name | Zolpidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189005-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Zolpidic Acid: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolpidic acid, a principal metabolite of the widely prescribed hypnotic agent zolpidem, is a critical molecule in understanding the pharmacokinetics and metabolic pathways of its parent drug. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. Detailed experimental protocols, spectroscopic data, and metabolic pathways are presented to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

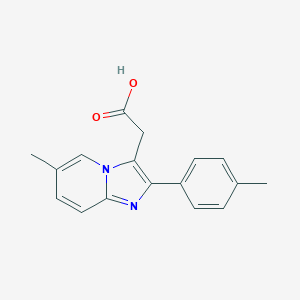

This compound, systematically named 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid, is a heterocyclic compound featuring an imidazopyridine core. The structure is characterized by a p-tolyl substituent at the 2-position and an acetic acid group at the 3-position of the imidazopyridine ring system.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid[1][2] |

| CAS Number | 189005-44-5[1][3] |

| Molecular Formula | C₁₇H₁₆N₂O₂[1][3] |

| Molecular Weight | 280.32 g/mol [1][2] |

| Canonical SMILES | CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)O[1][2] |

| InChI | InChI=1S/C17H16N2O2/c1-11-3-6-13(7-4-11)17-14(9-16(20)21)19-10-12(2)5-8-15(19)18-17/h3-8,10H,9H2,1-2H3,(H,20,21)[1] |

| InChIKey | JHGHLTNIQXXXNV-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological interactions.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Off-White to Pale Beige Solid |

| Melting Point | 243-245 °C |

| pKa (predicted) | 2.87 ± 0.10 |

| Solubility | DMSO: Sparingly soluble (1-10 mg/ml)[3] Methanol: Soluble Glacial Acetic Acid: Sparingly soluble Chloroform: Very slightly soluble Water: Practically insoluble |

| XLogP3 | 2.6[2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide valuable structural information.

The fragmentation of this compound typically involves the loss of the carboxylic acid group and subsequent cleavages of the side chains, while the imidazopyridine ring remains relatively stable.[4]

Infrared (IR) Spectroscopy

Synthesis of this compound

This compound is a key intermediate in the synthesis of zolpidem. Several synthetic routes have been developed, often involving the cyclization of an aminopyridine derivative with a substituted α-haloketone, followed by the introduction and hydrolysis of a precursor to the acetic acid side chain.

Experimental Protocol: Synthesis via Friedel-Crafts Reaction

One documented method involves a Friedel-Crafts reaction as an initial step.[7]

Step 1: Synthesis of 4-oxo-4-(4-methylphenyl)-2-butenoic acid

-

In a 1L three-necked flask equipped with a mechanical stirrer, add 9.8 g of maleic anhydride, 9.2 g of toluene, and 200 ml of dichloromethane.[7]

-

Cool the mixture to 0°C in a low-temperature bath.[7]

-

Slowly add 27 g of aluminum trichloride (B1173362) to the reaction flask, maintaining the temperature between 0-10°C.[7]

-

After the addition is complete, allow the reaction to stir at room temperature for at least 4 hours.[7]

-

Monitor the reaction progress by HPLC.[7]

-

Upon completion, pour the reaction mixture into 500 g of ice water to quench the reaction.[7]

-

Extract the aqueous layer with ethyl acetate.

-

Remove the solvent under reduced pressure and dry the resulting solid.

Step 2: Subsequent steps The resulting butenoic acid derivative undergoes a series of reactions including addition with a hydrohalogen acid, esterification, cyclization, and finally hydrolysis to yield this compound.[7]

Experimental Workflow

Metabolism of Zolpidem to this compound

Zolpidem is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, to inactive metabolites, with this compound being a major end-product. The biotransformation involves oxidation of the methyl groups on both the phenyl and imidazopyridine rings to their corresponding alcohols, which are then further oxidized to carboxylic acids.[8]

The primary CYP isozymes involved in the metabolism of zolpidem are CYP3A4, CYP1A2, CYP2C9, and CYP2D6.[8][9][10][11] CYP3A4 is considered the rate-limiting and principal enzyme in this metabolic pathway.[8][11]

Metabolic Pathway Diagram

Biological Activity

While primarily known as a metabolite of zolpidem, this compound itself has been reported to possess antioxidant properties. It has been shown to prevent iron sulfate-induced lipid peroxidation in rat liver and brain homogenates at a concentration of 1 mM.[3]

Conclusion

This compound is a molecule of significant interest in the study of zolpidem's pharmacology and toxicology. This guide has provided a detailed summary of its chemical structure, physicochemical properties, synthesis, and metabolic formation. The presented data and protocols are intended to support further research and development in related fields. The availability of robust analytical and synthetic methods is crucial for the accurate quantification and study of this important metabolite.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid | C17H16N2O2 | CID 11425987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. ClinPGx [clinpgx.org]

- 9. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. scialert.net [scialert.net]

- 11. Oxidative metabolism of zolpidem by human liver cytochrome P450S - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Zolpidic Acid in Zolpidem Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed overview of the metabolic pathways of zolpidem, with a specific focus on the formation and significance of its major metabolite, zolpidic acid. It includes quantitative data on enzyme contributions, detailed experimental protocols, and visualizations of the metabolic processes.

Introduction to Zolpidem Metabolism

Zolpidem, a widely prescribed non-benzodiazepine hypnotic for the treatment of insomnia, undergoes extensive metabolism in the liver prior to its excretion.[1][2][3] This biotransformation is crucial as it converts the pharmacologically active zolpidem into inactive metabolites, which are then eliminated from the body, primarily through renal excretion.[1][3] The metabolic process is characterized by oxidation reactions, predominantly mediated by the cytochrome P450 (CYP) enzyme system.[1][3][4][5] Understanding the specifics of these pathways, particularly the formation of the quantitatively most important metabolite, this compound, is critical for assessing drug-drug interaction potential, predicting pharmacokinetic variability, and ensuring patient safety.

Zolpidem Metabolic Pathways

The metabolism of zolpidem proceeds through three primary oxidative pathways, targeting different positions on the molecule.[4][5] These initial hydroxylations result in the formation of alcohol derivatives which are subsequently and rapidly oxidized to their corresponding carboxylic acids.[5] The resulting metabolites are pharmacologically inactive.[1][6]

The three main metabolic routes are:

-

Oxidation of the methyl group on the phenyl ring: This is the most significant pathway, leading to the formation of an alcohol intermediate that is quickly converted to zolpidem phenyl-4-carboxylic acid, also referred to as this compound (ZCA).[1][7][8]

-

Oxidation of the methyl group on the imidazopyridine ring: This pathway results in the formation of zolpidem 6-carboxylic acid.[2]

-

Hydroxylation of the imidazopyridine moiety: A less common pathway that produces hydroxylated metabolites.[1]

Among these, the formation of this compound is the predominant metabolic fate of zolpidem.[4]

The Role of this compound

This compound is the major, inactive metabolite of zolpidem found in plasma and urine.[7][8][9] Its formation represents the primary clearance mechanism for zolpidem.[4] Due to its quantitative importance, the measurement of this compound in urine is a reliable method for assessing compliance with zolpidem therapy.[8][10] The conversion of zolpidem to this compound is a two-step process initiated by CYP-mediated hydroxylation, followed by oxidation of the resulting alcohol.

Quantitative Data on Zolpidem Metabolism

The biotransformation of zolpidem is carried out by several CYP450 isoenzymes. The relative contribution of each enzyme to the overall metabolism has been investigated in vitro, providing valuable insights into potential drug interactions.

| Enzyme | Contribution to Net Intrinsic Clearance | Reference |

| CYP3A4 | ~61% | [2][4] |

| CYP2C9 | ~22% | [2][4] |

| CYP1A2 | ~14% | [2][4] |

| CYP2D6 | <3% | [2][4] |

| CYP2C19 | <3% | [2][4] |

Table 1: Relative Contribution of Cytochrome P450 Enzymes to Zolpidem Metabolism.

| Metabolite | Contribution to Net Intrinsic Clearance | Reference |

| M-3 (precursor to this compound) | >80% | [4] |

Table 2: Contribution of the Primary Metabolic Pathway to Zolpidem Clearance.

Experimental Protocols

The characterization of zolpidem metabolism relies on a variety of in vitro and in vivo experimental techniques.

In Vitro Metabolism using Human Liver Microsomes

This is a common method to study the phase I metabolism of drugs.

-

Objective: To determine the kinetic parameters of zolpidem metabolite formation and identify the responsible CYP enzymes.

-

Materials:

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[4]

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4).[4]

-

Specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, sulfaphenazole (B1682705) for CYP2C9).[4]

-

Procedure:

-

Incubation mixtures are prepared containing human liver microsomes, the NADPH-generating system, and phosphate buffer.[4]

-

Varying concentrations of zolpidem are added to the incubation mixtures.[4]

-

The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C.

-

The reaction is terminated after a specific time by adding a quenching solvent (e.g., acetonitrile).

-

For inhibition studies, specific CYP inhibitors are pre-incubated with the microsomes before the addition of zolpidem.[4]

-

The samples are then centrifuged, and the supernatant is analyzed for the presence of zolpidem and its metabolites.

-

-

Analysis: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used for the separation and quantification of zolpidem and its metabolites.[8][11]

Metabolism using cDNA-Expressed Human CYP Enzymes

This method allows for the assessment of the role of individual CYP isoforms in drug metabolism.

-

Objective: To identify which specific CYP enzymes are capable of metabolizing zolpidem.

-

Materials:

-

Procedure:

-

Zolpidem is incubated separately with microsomes containing each of the different expressed CYP enzymes in the presence of an NADPH-generating system.[4]

-

The incubation and termination steps are similar to the human liver microsome protocol.

-

-

Analysis: The formation of zolpidem metabolites is measured to determine the metabolic activity of each individual CYP isoform.[4]

Visualizations

Zolpidem Metabolic Pathway

Caption: Primary metabolic pathway of zolpidem to this compound.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for studying zolpidem metabolism in vitro.

Conclusion

The metabolism of zolpidem is a well-characterized process dominated by the formation of the inactive metabolite, this compound, through oxidation of the phenyl methyl group. This transformation is primarily mediated by CYP3A4, with significant contributions from CYP2C9 and CYP1A2. The established in vitro models, such as human liver microsomes and cDNA-expressed CYP enzymes, provide robust systems for investigating the kinetics and enzyme contributions to zolpidem metabolism. This detailed understanding is fundamental for predicting and managing potential drug-drug interactions and for interpreting pharmacokinetic data in diverse patient populations.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Zolpidem - Wikipedia [en.wikipedia.org]

- 3. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Pharmacokinetic properties of zolpidem in elderly and young adults: possible modulation by testosterone in men - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determining zolpidem compliance: urinary metabolite detection and prevalence in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ark-tdm.com [ark-tdm.com]

- 10. unitedchem.com [unitedchem.com]

- 11. Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of CAS Number 189005-44-5 (Zolpidic Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the compound identified by CAS number 189005-44-5, known as Zolpidic Acid. This compound, an imidazopyridine derivative, is a key intermediate in the synthesis of the widely used hypnotic agent, Zolpidem.[1][2] Beyond its role as a synthetic precursor, this compound has demonstrated notable antioxidant properties, specifically in the prevention of lipid peroxidation.[3] This document consolidates available data on its chemical identity, physical and chemical properties, and provides detailed experimental protocols for their determination. Furthermore, it visualizes key chemical and biological pathways associated with this compound.

Chemical Identity and Structure

This compound is systematically named 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid.[1][3][4] Its chemical structure consists of a fused imidazopyridine ring system substituted with a p-tolyl group at the 2-position, a methyl group at the 6-position, and an acetic acid moiety at the 3-position.

| Identifier | Value | Reference |

| CAS Number | 189005-44-5 | [1][3][4][5][6] |

| IUPAC Name | [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid | [4] |

| Other Names | Zolpidem Acid Impurity, 2-(6-Methyl-2-p-tolylimidazo[1,2-a]pyridin-3-yl)acetic acid | [6][7][8] |

| Molecular Formula | C₁₇H₁₆N₂O₂ | [1][3][5] |

| Molecular Weight | 280.32 g/mol | [1][5][9] |

| Canonical SMILES | CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)O | [10] |

| InChI Key | JHGHLTNIQXXXNV-UHFFFAOYSA-N | [3][4] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its behavior in various experimental and physiological conditions, informing aspects of drug formulation, delivery, and ADME (absorption, distribution, metabolism, and excretion) studies.

| Property | Value | Reference |

| Physical Form | Off-white to pale beige or yellow solid | [1][7][11] |

| Melting Point | 241-245 °C | [1][4][6][9] |

| Boiling Point | Not available | [6] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/mL), slightly soluble in heated DMSO and heated Methanol (B129727). Soluble in N,N-Dimethylformamide, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water. | [1][3][12][13] |

| pKa (Predicted) | 2.87 ± 0.10 | [1][14][15] |

| logP (Predicted) | 3.2452 | [5] |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [1] |

| Refractive Index (Predicted) | 1.631 | [9][14] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate (e.g., 2-5 °C/min). The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting range is reported. For a more accurate determination, a preliminary rapid heating can be performed to find the approximate melting point, followed by a slower, more precise measurement.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound in a given solvent can be determined using the shake-flask method.

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vial is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the carboxylic acid group in this compound can be determined by potentiometric titration.

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

logP Determination (RP-HPLC Method)

The octanol-water partition coefficient (logP) can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

System Setup: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with known logP values are injected, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (k') against the known logP values.

-

Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured.

-

Calculation: The capacity factor for this compound is calculated from its retention time and the void time of the column. The logP value is then determined from the calibration curve.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: Synthetic relationship between Zolpidem and this compound.

Caption: Inhibition of lipid peroxidation by this compound.

Caption: Workflow for experimental property determination.

Conclusion

This technical guide provides a detailed compilation of the physicochemical properties of CAS number 189005-44-5, this compound. The presented data, including its chemical identity, physical constants, and solubility characteristics, are essential for researchers and professionals in the fields of medicinal chemistry, pharmacology, and pharmaceutical development. The outlined experimental protocols offer a practical framework for the in-house determination of these critical parameters. The visualizations of its synthetic relationships and antioxidant activity further enhance the understanding of this compound's chemical and biological significance. This comprehensive guide serves as a valuable resource for the continued investigation and application of this compound.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. solubility experimental methods.pptx [slideshare.net]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. benchchem.com [benchchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. jocpr.com [jocpr.com]

- 8. ulm.edu [ulm.edu]

- 9. pennwest.edu [pennwest.edu]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. researchgate.net [researchgate.net]

Zolpidic Acid: A Definitive Biomarker for Zolpidem Consumption

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of zolpidic acid, the primary metabolite of the widely prescribed hypnotic agent, zolpidem. For researchers, forensic toxicologists, and drug development professionals, the detection and quantification of this compound in biological specimens serves as a reliable indicator of zolpidem intake. This document outlines the metabolic pathway of zolpidem, details the pharmacokinetic profiles of both the parent drug and its metabolite, and presents established analytical methodologies for its detection.

Introduction to Zolpidem and its Metabolism

Zolpidem, a non-benzodiazepine hypnotic of the imidazopyridine class, is primarily used for the short-term treatment of insomnia.[1][2] Following administration, zolpidem is rapidly absorbed and extensively metabolized in the liver.[1][2] The biotransformation of zolpidem involves oxidation of the methyl groups on the phenyl and imidazopyridine rings, as well as hydroxylation of the imidazopyridine moiety.[3][4] These initial reactions are primarily catalyzed by the cytochrome P450 (CYP) isoenzymes, with CYP3A4 playing a dominant role, and CYP1A2, CYP2C9, CYP2D6, and CYP2C19 contributing to a lesser extent.[1][2][5] The resulting alcohol derivatives are subsequently rapidly oxidized to their corresponding carboxylic acids.[3] The major and quantitatively most important urinary metabolite is zolpidem phenyl-4-carboxylic acid, often referred to as this compound (ZCA).[4][6][7] Notably, the metabolites of zolpidem, including this compound, are pharmacologically inactive.[5][8]

Metabolic Pathway of Zolpidem to this compound

The metabolic conversion of zolpidem to this compound is a critical pathway for its elimination from the body. The following diagram illustrates this biotransformation process.

Pharmacokinetics of Zolpidem and this compound

The pharmacokinetic properties of zolpidem and its primary metabolite, this compound, are essential for interpreting analytical findings. The absolute bioavailability of oral zolpidem is approximately 70%.[1][8] A summary of key pharmacokinetic parameters is presented in the tables below.

Table 1: Pharmacokinetic Parameters of Zolpidem

| Parameter | Value | Biological Matrix | Notes |

| Time to Peak Concentration (Tmax) | 1.6 - 2 hours | Plasma | After a single 5 or 10 mg oral dose.[1][5] |

| Peak Plasma Concentration (Cmax) | 59 ng/mL (5 mg dose) | Plasma | In healthy subjects.[5] |

| 121 ng/mL (10 mg dose) | Plasma | In healthy subjects.[5] | |

| 192 - 324 µg/L (20 mg dose) | Plasma | ||

| Elimination Half-Life (t½) | 2 - 3 hours | Plasma | In healthy adults.[1] |

| Volume of Distribution (Vd) | 0.54 - 0.68 L/kg | - | In humans.[5] |

| Protein Binding | ~92% | Plasma | [1][8] |

| Clearance | 0.24 - 0.27 mL/min/kg | Plasma | [8] |

Table 2: Pharmacokinetic Parameters of this compound (ZCA)

| Parameter | Value | Biological Matrix | Notes |

| Time to Peak Concentration (Tmax) | 2 ± 0.37 hours | Oral Fluid | After a single 10 mg oral dose of zolpidem.[9] |

| Peak Concentration (Cmax) | 0.28 ± 0.16 ng/mL | Oral Fluid | After a single 10 mg oral dose of zolpidem.[9] |

| Elimination Half-Life (t½) | 5.11 ± 0.67 hours | Oral Fluid | After a single 10 mg oral dose of zolpidem.[9] |

This compound Concentrations in Biological Matrices

The detection window for zolpidem use can be extended by targeting this compound, which is present in higher concentrations and for a longer duration than the parent drug in various biological specimens.

Table 3: Concentrations of Zolpidem and this compound in Biological Samples

| Biological Matrix | Analyte | Concentration Range | Notes |

| Blood/Plasma | Zolpidem | 30 - 300 µg/L | Therapeutic range.[1] |

| Zolpidem | 100 - 700 µg/L | Impaired driving cases.[1] | |

| Zolpidem | 1000 - 7000 µg/L | Acute overdose.[1] | |

| Urine | Zolpidem | Up to 60 hours post-dose | Following a single 10 mg dose.[10] |

| This compound (ZCA) | Detectable for up to 72 hours | Following a single 10 mg dose.[7][11] | |

| This compound (ZCA) | Increased detection rate by 27.5% compared to zolpidem alone | In pain compliance samples.[12] | |

| Oral Fluid | Zolpidem | Cmax: 36.73 ± 10.89 ng/mL | After a single 10 mg dose.[9] |

| This compound (ZCA) | Cmax: 0.28 ± 0.16 ng/mL | After a single 10 mg dose.[9] | |

| Hair | Zolpidem | 1.8 - 9.8 pg/mg | After a single 10 mg dose.[10] |

| Zolpidem | 135.0 - 554.6 pg/mg | In 0-2 cm proximal segments one month after a single 10 mg dose in Chinese volunteers.[13] |

Analytical Methodologies for this compound Detection

The reliable identification and quantification of this compound in biological matrices necessitate sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods.

Experimental Protocol: General Workflow for LC-MS/MS Analysis of this compound in Urine

The following diagram outlines a typical workflow for the analysis of this compound in urine samples.

Detailed Methodological Steps:

-

Sample Preparation:

-

Urine Sample Collection: A urine specimen is collected from the subject.

-

Solid-Phase Extraction (SPE): A common method for sample clean-up and concentration involves mixed-mode solid-phase extraction.[12]

-

A specified volume of urine (e.g., 1 mL) is mixed with a buffer solution.[12]

-

The sample is loaded onto an SPE cartridge.

-

The cartridge is washed with appropriate solvents to remove interferences.

-

-

Elution: Zolpidem and this compound are eluted from the cartridge using a suitable solvent mixture.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatographic (LC) Separation: The reconstituted sample is injected into an HPLC system. A reversed-phase column is typically used to separate the analytes from other matrix components.[12] A gradient elution with a mobile phase consisting of an aqueous component (e.g., formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile) is often employed.[10]

-

Tandem Mass Spectrometric (MS/MS) Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Detection is typically performed using positive electrospray ionization (ESI) in the multiple reaction monitoring (MRM) mode.[12] Specific precursor-to-product ion transitions for both zolpidem and this compound are monitored for quantification and confirmation.

-

-

Data Processing:

-

Quantification and Confirmation: The concentration of this compound is determined by comparing the peak area ratio of the analyte to an internal standard against a calibration curve. The presence of the analyte is confirmed by the presence of specific ion transitions and their relative abundance.

-

Alternative and Specific Protocols:

-

Gas Chromatography-Mass Spectrometry (GC-MS): An alternative method involves the extraction of this compound from urine, followed by derivatization (e.g., alkylation with ethyl iodide) and analysis by GC-MS in the selected ion-monitoring (SIM) mode.[7][11]

-

Oral Fluid Analysis: For oral fluid samples, analysis can be performed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with post-column reagent addition.[9]

-

Hair Analysis: The analysis of zolpidem in hair typically involves decontamination, pulverization, and extraction followed by LC-MS/MS analysis.[10][13][14]

Conclusion

This compound is an essential biomarker for confirming the use of zolpidem. Its longer detection window in urine compared to the parent drug significantly improves the ability to detect past zolpidem intake, which is crucial in both clinical and forensic settings.[12][15] The analytical methods detailed in this guide, particularly LC-MS/MS, provide the necessary sensitivity and specificity for the reliable quantification of this compound in various biological matrices. For researchers and professionals in drug development and toxicology, a thorough understanding of zolpidem's metabolism and the pharmacokinetics of this compound is paramount for the accurate interpretation of analytical results.

References

- 1. Zolpidem - Wikipedia [en.wikipedia.org]

- 2. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] A simple and rapid method for the identification of zolpidem carboxylic acid in urine. | Semantic Scholar [semanticscholar.org]

- 8. Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Zolpidem and zolpidem phenyl-4-carboxylic acid pharmacokinetics in oral fluid after a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Windows of detection of zolpidem in urine and hair: application to two drug facilitated sexual assaults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A simple and rapid method for the identification of zolpidem carboxylic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. Segmental hair analysis after a single dose of zolpidem: comparison with a previous study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Incorporation of Zolpidem into Hair and Its Distribution after a Single Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Zolpidem and Zolpidem Carboxylic Acid Results from Medication Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Zolpidic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of zolpidic acid in various organic solvents, catering to researchers, scientists, and professionals in drug development. This compound, a key intermediate in the synthesis of the hypnotic agent zolpidem, presents solubility challenges that are critical to understand for process optimization, formulation development, and analytical method design. This document outlines its known solubility characteristics, provides detailed experimental protocols for accurate solubility determination, and presents a logical workflow for these procedures.

Core Physical and Chemical Properties of this compound

This compound is an off-white to pale beige solid.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Chemical Name | 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid |

| CAS Number | 189005-44-5 |

| Molecular Formula | C₁₇H₁₆N₂O₂ |

| Molecular Weight | 280.32 g/mol |

| Melting Point | 243-245 °C |

| pKa | 2.87±0.10 (Predicted) |

Solubility Profile of this compound in Organic Solvents

The solubility of this compound has been characterized in several organic solvents, ranging from very soluble to very slightly soluble. The following table summarizes the available qualitative and semi-quantitative solubility data. It is important to note that precise quantitative data for this compound is not widely available in published literature, highlighting the necessity for experimental determination in specific applications. For context, the solubility of its parent compound, zolpidem, and its tartrate salt are also included where available, as they can offer insights into solvent suitability.

| Solvent | This compound Solubility | Zolpidem Solubility | Zolpidem Tartrate Solubility |

| N,N-Dimethylformamide (DMF) | Very Soluble[1] | - | - |

| Methanol | Soluble[1], Slightly Soluble (Heated)[2] | - | Sparingly Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble (1-10 mg/mL)[4], Slightly Soluble (Heated)[2] | Soluble[5] | - |

| Glacial Acetic Acid | Sparingly Soluble[1] | - | - |

| Chloroform | Very Slightly Soluble[1] | Soluble[5] | - |

| Ethanol (B145695) | - | - | Sparingly soluble in alcohol[6] (Zolpidem saturation solubility in 99.5% ethanol is 11 mg/mL[7]) |

| Dichloromethane | - | Soluble[5] | Practically Insoluble[3] |

| Ethyl Acetate | - | Soluble[5] | - |

| Acetone | - | Soluble[5] | - |

| Propylene Glycol | - | - | Sparingly Soluble[6] |

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is crucial for various stages of research and development. The following section details a robust experimental protocol based on the widely accepted shake-flask method, which is considered the gold standard for equilibrium solubility measurements.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid)

-

Organic solvent of interest (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a scintillation vial or a sealed flask. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker with the temperature set to the desired value (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either:

-

Centrifugation: Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any remaining solid particles.

-

-

-

Sample Analysis (HPLC Method):

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Dilution and Analysis: Accurately dilute a known volume of the filtered saturated solution with the organic solvent to bring the concentration within the linear range of the calibration curve. Inject the diluted sample into the HPLC system.

-

Quantification: Determine the concentration of this compound in the diluted sample using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the shake-flask method.

Conclusion

Understanding the solubility of this compound in organic solvents is fundamental for the efficient development of synthesis, purification, and formulation processes. While existing literature provides a qualitative and semi-quantitative framework, this guide highlights the importance of and provides a robust methodology for precise, quantitative solubility determination. The presented experimental protocol and workflow offer a standardized approach for researchers to generate reliable and reproducible solubility data, thereby facilitating informed decision-making in the development of zolpidem-related pharmaceuticals.

References

- 1. echemi.com [echemi.com]

- 2. 6-Methyl-2-(4-methylphenyl)imidazol[1,2-a]-pyridine-3-acetic acid | 189005-44-5 [chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Zolpidem | CAS:82626-48-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Zolpidem Tartrate | C42H48N6O8 | CID 441338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

The Discovery and Initial Characterization of Zolpidic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolpidic acid, chemically known as 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid, is a key chemical entity primarily recognized as a principal metabolite and a synthetic precursor to the widely prescribed hypnotic agent, Zolpidem.[1][2] While much of the scientific focus has been on the parent drug, this compound itself has been the subject of characterization, revealing distinct physicochemical and biological properties. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, detailing its synthesis, analytical methodologies for its identification and quantification, and its initial biological assessments. The information is presented to serve as a foundational resource for researchers in pharmacology, medicinal chemistry, and drug metabolism.

Physicochemical Properties

This compound is a solid compound with the molecular formula C17H16N2O2 and a molecular weight of approximately 280.33 g/mol .[3] Its chemical structure features an imidazopyridine core, a tolyl group, and an acetic acid moiety.

| Property | Value | Reference |

| Chemical Name | 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid | [4] |

| CAS Number | 189005-44-5 | [3] |

| Molecular Formula | C17H16N2O2 | [3] |

| Molecular Weight | 280.33 g/mol | [3] |

| Appearance | Solid | [5] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) | [5] |

Synthesis and Discovery

The discovery of this compound is intrinsically linked to the development of Zolpidem. It is primarily synthesized as a key intermediate in the manufacturing process of Zolpidem.[2] Several synthetic routes have been described in the patent literature, with a common method involving the hydrolysis of a nitrile precursor.

Experimental Protocol: Synthesis of this compound

A frequently cited synthetic pathway involves the following key steps:

-

Mannich Reaction: Treatment of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with formalin and dimethylamine (B145610) in the presence of acetic acid to yield a dimethylaminomethyl derivative.

-

Quaternization and Cyanation: The resulting compound is treated with methyl iodide to form a quaternary ammonium (B1175870) salt, which is then reacted with sodium cyanide to produce the corresponding cyano derivative.

-

Hydrolysis: The cyano derivative undergoes hydrolysis with alcoholic potassium hydroxide (B78521) (KOH) to yield this compound.[6]

Analytical Characterization

The initial characterization and subsequent routine analysis of this compound have been facilitated by various analytical techniques, primarily chromatography coupled with mass spectrometry. These methods are crucial for its detection and quantification in both synthetic preparations and biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has been a valuable tool for the identification of this compound, particularly in forensic and toxicological analyses.

Experimental Protocol: GC-MS Analysis of this compound in Urine

-

Sample Preparation: Urine samples are adjusted to a pH of 4.5-5.0.

-

Extraction: The metabolite is extracted using a chloroform/isopropanol mixture.

-

Derivatization: The extracted analyte is alkylated with ethyl iodide.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system and analyzed in the selected ion-monitoring (SIM) mode for sensitive detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of this compound in biological fluids.

Experimental Protocol: LC-MS/MS Analysis of this compound in Urine

-

Sample Preparation: Urine samples (120 µL) are mixed with a solution containing a deuterium-labeled internal standard (80 µL).

-

Centrifugation: The mixture is centrifuged to precipitate any solid material.

-

Direct Injection: An aliquot (5 µL) of the supernatant is directly injected into the LC-MS/MS system.

-

Chromatographic Separation: A C18 analytical column is used with a mobile phase consisting of water and acetonitrile (B52724) containing ammonium trifluoroacetate (B77799) and acetic acid.

-

Mass Spectrometric Detection: The analytes are detected using a tandem mass spectrometer.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| GC-MS | Urine | 2 ng/mL | - | |

| LC-MS/MS | Urine | - | < 10 ng/mL |

Initial Biological Characterization

The primary biological significance of this compound lies in its role as a major metabolite of Zolpidem.[1] However, initial studies have also explored its intrinsic biological activities.

Metabolism of Zolpidem to this compound

Zolpidem is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes. The formation of this compound proceeds through an initial hydroxylation of the methyl group on the phenyl ring of Zolpidem, followed by oxidation to the carboxylic acid. The primary CYP isoenzymes involved in this metabolic pathway are CYP3A4, CYP2C9, and CYP1A2.[1]

Antioxidant Activity

Independent of its role as a metabolite, this compound has been shown to possess antioxidant properties.

Experimental Protocol: Assessment of Antioxidant Activity

-

Model System: Iron sulfate-induced lipid peroxidation in rat liver and brain homogenates.

-

Methodology: The ability of this compound to prevent lipid peroxidation is measured.

-

Results: At a concentration of 1 mM, this compound was found to prevent iron sulfate-induced lipid peroxidation.[7]

Pharmacological Activity

While Zolpidem is a potent positive allosteric modulator of GABAA receptors, with selectivity for the α1 subunit, this compound itself is considered to be pharmacologically inactive at these receptors.[8] The conversion of Zolpidem to this compound represents a detoxification pathway, as the carboxylic acid metabolite does not share the hypnotic effects of the parent drug.

Conclusion

The discovery and initial characterization of this compound have been driven by its significance as a key intermediate in the synthesis of Zolpidem and as its major metabolite. While not possessing the pharmacological activity of its parent compound, its distinct chemical and biological profile, including its antioxidant properties, has been established. The synthetic and analytical methodologies detailed in this guide provide a foundation for further research into the properties and potential applications of this compound. This information is critical for medicinal chemists, pharmacologists, and analytical scientists working in the field of drug development and metabolism.

References

- 1. rsc.org [rsc.org]

- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. Simultaneous Analysis of Zolpidem, Four Hydroxyzolpidems and Two Zolpidem Carboxylic Acids in Postmortem Urine Using Liquid Chromatography--Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid | C17H16N2O2 | CID 11425987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. veeprho.com [veeprho.com]

A Comprehensive Analysis of the Pharmacological Profile of Zolpidem and its Metabolites

Abstract:

Zolpidem, a widely prescribed non-benzodiazepine hypnotic agent, is primarily utilized for the short-term management of insomnia. Its therapeutic effects are mediated through selective agonism at the α1 subunit of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides an in-depth technical overview of the pharmacological effects of Zolpidem and its principal metabolites. It encompasses a detailed examination of its mechanism of action, receptor binding affinity, pharmacokinetics, and the experimental methodologies employed in its characterization. Quantitative data are systematically presented, and key physiological and experimental processes are visually represented to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Zolpidem is a short-acting hypnotic that enhances GABAergic inhibition, the primary inhibitory neurotransmission system in the central nervous system. Unlike traditional benzodiazepines, which bind non-selectively to various GABA-A receptor α subunits, Zolpidem exhibits a high affinity for the α1 subunit. This selectivity is believed to contribute to its hypnotic effects with a reduced incidence of anxiolytic, myorelaxant, and anticonvulsant side effects compared to benzodiazepines. The metabolism of Zolpidem is extensive, leading to the formation of inactive metabolites, including zolpidem phenyl-4-carboxylic acid, which are then excreted. Understanding the complete pharmacological and pharmacokinetic profile of Zolpidem and its metabolic pathway is crucial for its safe and effective clinical use.

Mechanism of Action and Receptor Binding

Zolpidem's primary mechanism of action involves its potentiation of GABAergic neurotransmission. It binds to the benzodiazepine (B76468) (BZ) site on the GABA-A receptor complex, an allosteric site distinct from the GABA binding site. This binding event increases the frequency of chloride channel opening in response to GABA, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Zolpidem's selectivity for the α1 subunit of the GABA-A receptor is a key feature of its pharmacological profile. The GABA-A receptors containing the α1 subunit are predominantly located in cortical areas of the brain, which are involved in the regulation of sleep.

The binding affinity of Zolpidem for different GABA-A receptor subtypes has been quantified in various studies. The following table summarizes key binding affinity (Ki) values.

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| Zolpidem | α1β2γ2 | 21 | |

| Zolpidem | α2β2γ2 | 310 | |

| Zolpidem | α3β2γ2 | 400 | |

| Zolpidem | α5β2γ2 | >15,000 |

Pharmacokinetics

The pharmacokinetic profile of Zolpidem is characterized by rapid absorption, extensive metabolism, and a short elimination half-life.

Following oral administration, Zolpidem is rapidly absorbed, with peak plasma concentrations (Cmax) typically reached within 1.6 hours. It exhibits a bioavailability of approximately 70% due to first-pass metabolism. Zolpidem is highly protein-bound in plasma, primarily to albumin.

Zolpidem is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme CYP3A4, with minor contributions from other CYP isoenzymes. The metabolism of Zolpidem results in the formation of three main inactive metabolites:

-

Zolpidem phenyl-4-carboxylic acid (ZPCA): The major metabolite.

-

6-hydroxyzolpidem

-

N-desmethylzolpidem

These metabolites lack significant hypnotic activity and are excreted primarily through the kidneys.

Caption: Metabolic pathway of Zolpidem.

The following table summarizes key pharmacokinetic parameters for an oral dose of Zolpidem.

| Parameter | Value | Unit |

| Bioavailability | ~70 | % |

| Time to Peak Plasma Concentration (Tmax) | 1.6 | hours |

| Plasma Protein Binding | 92.5 | % |

| Elimination Half-Life | 2-3 | hours |

Experimental Protocols

This protocol is a generalized method for determining the binding affinity of a compound, such as Zolpidem, to specific GABA-A receptor subtypes.

Objective: To quantify the binding affinity (Ki) of Zolpidem for α1, α2, α3, and α5-containing GABA-A receptors.

Materials:

-

Cell membranes from HEK-293 cells stably expressing the desired human GABA-A receptor subtype (e.g., α1β2γ2).

-

Radioligand: [3H]Flumazenil or other suitable BZ-site radioligand.

-

Non-specific binding control: Diazepam (high concentration).

-

Test compound: Zolpidem.

-

Assay buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Scintillation fluid.

-

Scintillation counter.

-

96-well filter plates.

-

Vacuum manifold.

Procedure:

-

Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of Zolpidem in the assay buffer.

-

Incubation: In a 96-well plate, add the cell membranes, [3H]Flumazenil, and either assay buffer (for total binding), a high concentration of diazepam (for non-specific binding), or the desired concentration of Zolpidem.

-

Equilibration: Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold. This separates the bound radioligand from the unbound.

-

Washing: Rapidly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: After the filters have dried, add scintillation fluid to each well. Quantify the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Zolpidem concentration.

-

Determine the IC50 value (the concentration of Zolpidem that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

Signaling Pathway

Zolpidem, as a positive allosteric modulator of the GABA-A receptor, enhances the natural inhibitory effect of GABA. The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential. Zolpidem's binding to the BZ site on the GABA-A receptor increases the efficiency of GABA binding, thereby potentiating this inhibitory effect.

Caption: GABA-A receptor signaling pathway modulated by Zolpidem.

Conclusion

Zolpidem's pharmacological profile is well-defined, with its selective agonism at the α1 subunit of the GABA-A receptor being the cornerstone of its therapeutic efficacy as a hypnotic agent. Its rapid pharmacokinetics contribute to its utility in inducing sleep. The extensive metabolism of Zolpidem into inactive metabolites, such as zolpidem phenyl-4-carboxylic acid, ensures a short duration of action and minimizes the risk of accumulation. The experimental protocols outlined provide a framework for the continued investigation of compounds targeting the GABA-A receptor system. A thorough understanding of these pharmacological principles is paramount for the development of novel therapeutics with improved efficacy and safety profiles for the treatment of sleep disorders.

Methodological & Application

Application Note: Quantification of Zolpidic Acid in Human Plasma by LC-MS/MS

Introduction

Zolpidic acid, the primary metabolite of the widely prescribed hypnotic agent zolpidem, is a critical analyte in pharmacokinetic, bioequivalence, and forensic studies. Accurate and sensitive quantification of this compound in plasma is essential for understanding the metabolism and clearance of its parent drug. This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is designed to offer high sensitivity, specificity, and throughput for researchers, scientists, and drug development professionals.

Experimental Protocols

This section outlines the detailed methodologies for the quantification of this compound in human plasma, including sample preparation, chromatographic separation, and mass spectrometric detection.

1. Materials and Reagents

-

Analytes and Internal Standard (IS): this compound (assuming Zolpidem Phenyl-4-Carboxylic Acid - ZPCA) and a suitable deuterated internal standard (e.g., zolpidem-d6) should be of the highest purity available.

-

Solvents and Chemicals: HPLC-grade or LC-MS grade methanol (B129727), acetonitrile (B52724), and water are required. Formic acid, ammonium (B1175870) acetate (B1210297), or ammonium formate (B1220265) of analytical grade are also necessary.

-

Plasma: Drug-free human plasma, sourced from accredited suppliers, should be used for the preparation of calibration standards and quality control samples.

2. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a commonly employed technique for the clean-up and concentration of this compound from plasma samples.

-

Pre-treatment: To 250 µL of plasma sample, add 50 µL of the internal standard working solution and vortex for 20 seconds. Further, add 250 µL of 20 mM Ammonium formate and vortex for another 20 seconds.[1]

-

Cartridge Conditioning: Condition an Oasis HLB 1cc, 30mg SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[1]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1.0 mL of water twice to remove interfering substances.[1]

-

Drying: Dry the cartridge under vacuum for two minutes.[1]

-

Elution: Elute the analyte and internal standard from the cartridge with two aliquots of 250 µL of methanol.[1]

-

Evaporation and Reconstitution: The eluted sample can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for injection into the LC-MS/MS system.

3. Liquid Chromatography Conditions

-

Chromatographic Column: A reversed-phase C18 column, such as a Capcell Pak C18 MGII (2.0 mm x 250 mm, 5 µm) or a Luna C18 (2.0 mm x 50 mm, 5 µm), is suitable for the separation.[2][3]

-

Mobile Phase: An isocratic or gradient elution can be employed. A common mobile phase composition is a mixture of acetonitrile and an aqueous solution containing a buffer like ammonium acetate or formic acid. For example, a mobile phase of water-acetonitrile with 0.1% formic acid and 20 mM ammonium acetate can be used.[2]

-

Flow Rate: A flow rate of 0.4 mL/min is typically used.[2]

-

Injection Volume: An injection volume of 20 µL is common.[1]

-

Column Temperature: The column is typically maintained at ambient or a controlled temperature, for instance, 40°C.

4. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

-

Ionization Mode: Positive ion mode is generally used for the detection of this compound and its internal standard.[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: The specific mass-to-charge (m/z) transitions for the precursor and product ions of this compound and the internal standard need to be optimized. For instance, the transition for zolpidem (the parent drug) is m/z 308.2 → 235.2.[3] The specific transition for this compound (ZPCA) would need to be determined, but a representative transition for a similar compound could be used for method development.

-

Ion Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, curtain, and collision gas) should be optimized to achieve maximum signal intensity.

Data Presentation

The quantitative performance of the LC-MS/MS method is summarized in the following tables.

Table 1: Linearity and Sensitivity

| Parameter | This compound (ZPCA) |

| Linearity Range | 0.1 - 200 ng/mL[2] |

| Correlation Coefficient (r²) | ≥ 0.99[2] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[2] |

| Limit of Detection (LOD) | 0.05 ng/mL[2] |

Table 2: Accuracy and Precision

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LQC | Low | 2-6% | 83-114% | 2-7% | 83-114% |

| MQC | Medium | 2-6% | 83-114% | 2-7% | 83-114% |

| HQC | High | 2-6% | 83-114% | 2-7% | 83-114% |

| Data is representative of typical validation results for similar analytes.[2] |

Table 3: Recovery and Matrix Effect

| Parameter | This compound (ZPCA) | Internal Standard |

| Mean Extraction Recovery | >85% | >80% |

| Matrix Effect | No significant ion suppression/enhancement | No significant ion suppression/enhancement |

| Data is representative of typical validation results for similar analytes.[1][2] |

Mandatory Visualization

Caption: Experimental workflow for this compound quantification in plasma.

Caption: Key parameters for bioanalytical method validation.

References

Application Note: Quantification of Zolpidic Acid in Human Urine via Gas Chromatography-Mass Spectrometry

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Zolpidic acid, a primary metabolite of the hypnotic drug Zolpidem, in human urine samples. The protocol employs enzymatic hydrolysis to deconjugate this compound glucuronide, followed by liquid-liquid extraction and derivatization. Analysis is performed by gas chromatography-mass spectrometry (GC-MS), providing high selectivity and low detection limits suitable for clinical and forensic applications. This method is crucial for monitoring Zolpidem intake due to the extensive metabolism of the parent drug, making direct detection in urine challenging.[1][2][3]

Introduction

Zolpidem is a widely prescribed non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia. Its use and potential for misuse necessitate reliable analytical methods for its detection in biological matrices. In the body, Zolpidem undergoes extensive metabolism, with the primary urinary metabolite being this compound (ZCA), often in a conjugated form as this compound glucuronide.[1][2][3] Therefore, monitoring for ZCA is a more reliable indicator of Zolpidem use than measuring the parent compound. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the definitive identification and quantification of drugs and their metabolites.[2] However, the polar nature of ZCA requires derivatization to improve its volatility and chromatographic properties for GC-MS analysis. This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of this compound in urine.

Experimental Workflow

Caption: Experimental workflow for the GC-MS analysis of this compound in urine.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (e.g., Mefenamic acid)

-

β-glucuronidase (from Helix pomatia or recombinant)

-

Phosphate (B84403) buffer (pH 4.5-5.0)

-

Chloroform

-

Isopropanol

-

Ethyl iodide (for alkylation) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for silylation)

-

Sodium sulfate (B86663) (anhydrous)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

-

GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Experimental Protocols

Sample Preparation

1.1. Enzymatic Hydrolysis: Enzymatic hydrolysis is a critical step to cleave the glucuronide conjugate of this compound, increasing the detectable amount of the free metabolite.[4][5]

-

Pipette 1 mL of urine into a glass test tube.

-

Add 100 µL of internal standard solution.

-

Add 1 mL of phosphate buffer (pH 4.5-5.0).

-

Add 50 µL of β-glucuronidase solution.

-

Vortex the mixture for 30 seconds.

-

Incubate the sample at 37°C for at least 4 hours, or overnight. Some recombinant enzymes may allow for significantly shorter incubation times.[6]

1.2. Liquid-Liquid Extraction:

-

After incubation, allow the sample to cool to room temperature.

-

Adjust the pH of the sample to 4.5-5.0 if necessary.

-

Add 5 mL of a chloroform/isopropanol (9:1, v/v) mixture.[2]

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the organic (lower) layer to a clean test tube.

-

Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Derivatization is necessary to increase the volatility and thermal stability of the polar this compound for GC analysis.

Alkylation (with Ethyl Iodide): [2]

-

Reconstitute the dried extract in 100 µL of acetonitrile.

-

Add 20 µL of ethyl iodide.

-

Seal the vial and heat at 60°C for 30 minutes.

-

Cool to room temperature before injection into the GC-MS.

or

Silylation (with BSTFA):

-

Reconstitute the dried extract in 50 µL of ethyl acetate.

-

Add 50 µL of BSTFA with 1% TMCS.

-

Seal the vial and heat at 70°C for 20 minutes.

-

Cool to room temperature before injection into the GC-MS.

GC-MS Analysis

3.1. Instrumental Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp: 20°C/min to 280°C, hold for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

3.2. Selected Ion Monitoring (SIM) Ions: The specific ions to be monitored will depend on the derivatization method used. For the ethyl derivative of this compound, characteristic ions would be selected based on its mass spectrum. For the internal standard (e.g., ethylated mefenamic acid), its characteristic ions would also be monitored.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the GC-MS analysis of this compound in urine.

| Parameter | Value | Reference |

| Linearity Range | 1–200 ng/mL | [7] |

| Limit of Detection (LOD) | 2 ng/mL | [1][2] |

| Limit of Quantitation (LOQ) | 5 ng/mL | Typical, based on LOD |

| Recovery | ~80% | [1][2] |

| Intra-day Precision (%RSD) | < 15% | [8] |

| Inter-day Precision (%RSD) | < 15% | [8] |

Logical Relationship Diagram

Caption: Logical steps to prepare this compound for GC-MS analysis.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound in human urine. The protocol, incorporating enzymatic hydrolysis, liquid-liquid extraction, and derivatization, is effective for converting the primary metabolite of Zolpidem into a form suitable for gas chromatographic analysis. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in the fields of clinical and forensic toxicology.

References

- 1. [PDF] A simple and rapid method for the identification of zolpidem carboxylic acid in urine. | Semantic Scholar [semanticscholar.org]

- 2. A simple and rapid method for the identification of zolpidem carboxylic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Developing, validating, and comparing an analytical method to simultaneously detect z-drugs in urine samples using the QuEChERS approach with both liquid chromatography and gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of zolpidem phenyl-4-carboxylic acid and zolpidem 6-carboxylic acid in hair using gas chromatography-electron ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Analytical Method Validation for the Detection of Zolpidic Acid

Introduction

Zolpidic acid, the primary urinary metabolite of the hypnotic agent zolpidem, is a critical analyte in clinical and forensic toxicology. Accurate and reliable quantification of this compound is essential for monitoring compliance, assessing therapeutic dosage, and in investigations of drug-facilitated crimes. These application notes provide detailed protocols for the validation of analytical methods for this compound detection using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), methods commonly employed for its quantification.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This section outlines a validated Reversed-Phase HPLC (RP-HPLC) method for the quantification of this compound in bulk drug and pharmaceutical formulations. This method is demonstrated to be simple, specific, linear, precise, and accurate.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: An HPLC system equipped with a UV detector (e.g., Analytical Technologies Ltd.) is suitable.

-

Column: A C18 column (e.g., Symmetry C18, 4.6 x 250 mm, 5µm) is recommended.[1]

-

Mobile Phase: A mixture of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer (pH 8.0, 0.02 M) in a 60:40 v/v ratio.[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection Wavelength: 245 nm.[2]

-

Injection Volume: 25 µL.[2]

-

Column Temperature: 30 ± 2°C.[2]

2. Preparation of Solutions:

-

Ammonium Acetate Buffer (0.02 M, pH 8.0): Dissolve an appropriate amount of ammonium acetate in HPLC grade water and adjust the pH to 8.0 using an ammonium solution.

-

Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 2.5–30 µg/mL).[2]

3. Sample Preparation:

-

Bulk Drug/Tablets: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

Method Validation Parameters

The following parameters should be assessed to validate the analytical method according to ICH guidelines.

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This can be confirmed by the absence of interfering peaks at the retention time of this compound in blank samples.

-

Linearity: The linearity of the method is its ability to produce test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50-150% of the working concentration.[3]

-

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the accepted true value and the value found.[3] It is often determined by recovery studies at different concentration levels (e.g., 50%, 100%, and 150%).[1]

-

Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

-

Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

-

Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

-

-